1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
This compound is a complex organic molecule that contains several interesting functional groups and structural features, including a pyrrolo[2,3-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, a naphthalene ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, pyrrolo[2,3-d]pyrimidines have been reported to exhibit anti-inflammatory activity .Scientific Research Applications
Sensor Development
Naphthalene derivatives have been utilized in the development of chemosensors, particularly for the detection of metal ions. For instance, naphthoquinone-based chemosensors have shown remarkable selectivity towards Cu2+ ions, exhibiting a color change from orange to intense blue upon complexation. These sensors demonstrate low limits of detection, highlighting their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Pharmaceutical Research
In the pharmaceutical sector, compounds containing pyridopyrrolopyrimidine and naphthalene motifs have been investigated for their biological activities. Research has identified these compounds as potent inhibitors of certain enzymes, such as CDK2, which plays a critical role in cell cycle regulation. These findings suggest the potential of these compounds in cancer therapy, where controlling cell proliferation is crucial (Abdel-Rahman et al., 2021).
Properties
IUPAC Name |
6-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c1-25-18(13-16-20(25)24-19-11-4-5-12-26(19)22(16)28)21(27)23-17-10-6-8-14-7-2-3-9-15(14)17/h2-13H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXYZXOABKRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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